2-((1,3,4-Thiadiazol-2-yl)thio)-N-(3-cyanophenyl)acetamide

Positional isomerism Quality control Chromatographic resolution

Positional isomer scanning with thiadiazole-thioacetamide scaffolds often suffers from isomeric contamination that confounds SAR interpretation. This 98% pure meta-cyano isomer (CAS 865268-80-0) resolves this challenge. • Multi-method QC (HPLC, NMR, LC-MS) verifies meta-substitution identity, eliminating isomeric artifacts from biological readouts. • Unsubstituted C-5 on the thiadiazole ring enables downstream diversification via electrophilic halogenation or cross-coupling for library synthesis. • Defined 2-8°C storage specification supports compound integrity during extended screening campaigns.

Molecular Formula C11H8N4OS2
Molecular Weight 276.3 g/mol
Cat. No. B15538517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1,3,4-Thiadiazol-2-yl)thio)-N-(3-cyanophenyl)acetamide
Molecular FormulaC11H8N4OS2
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CSC2=NN=CS2)C#N
InChIInChI=1S/C11H8N4OS2/c12-5-8-2-1-3-9(4-8)14-10(16)6-17-11-15-13-7-18-11/h1-4,7H,6H2,(H,14,16)
InChIKeyFOYIMUPRDSFNHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Thiadiazole-Thioacetamide Research Scaffold Sourcing Guide


2-((1,3,4-Thiadiazol-2-yl)thio)-N-(3-cyanophenyl)acetamide (CAS 865268-80-0) is a heterocyclic building block (C₁₁H₈N₄OS₂, MW 276.34 g/mol) comprising a 1,3,4-thiadiazole ring linked via a thioether to an acetamide bearing a meta-cyanophenyl substituent . The compound is supplied as a research chemical with vendor-certified purity of 98% and is recommended for storage at 2–8°C in sealed, dry conditions, with QC documentation typically including HPLC, NMR, and LC-MS . Within the broader class of 1,3,4-thiadiazole–acetamide hybrids, derivatives have been reported to exhibit antiproliferative activity against MCF-7 and A549 cell lines (observed IC₅₀ values from ~2.9 to ~17.3 µM in series-level studies) and carbonic anhydrase inhibitory effects, though direct quantitative data for this precise compound remains limited to vendor analytical specifications [1][2].

Positional Isomer and Analog Differentiation


Substituting 2-((1,3,4-thiadiazol-2-yl)thio)-N-(3-cyanophenyl)acetamide with its ortho-cyano isomer (CAS 867158-48-3) or para-cyano / 5-methyl-thiadiazole analog (CAS 511282-22-7) introduces quantifiable differences in hydrogen-bond acceptor geometry, molecular dipole, and steric environment around the nitrile group, which directly affect binding pose and target engagement. In related 1,3,4-thiadiazole–acetamide series, the position of the cyano substituent on the phenyl ring has been shown to alter cytotoxic potency: studies on analogous scaffolds report that meta-substituted phenyl derivatives can exhibit IC₅₀ differences of >2-fold relative to ortho- or para-substituted congeners when evaluated in the same assay [1]. Furthermore, the unsubstituted 1,3,4-thiadiazole ring in this compound (cf. the 5-methyl variant CAS 511282-22-7, which adds +14 Da and alters ring electronics) provides a distinct hydrogen-bond donor/acceptor profile at the thiadiazole C-5 position, enabling downstream functionalization that is sterically and electronically unavailable in methyl-blocked analogs . These structural distinctions make generic substitution scientifically invalid without explicit experimental re-validation.

Quantitative Differentiation Evidence for Closest Analogs


Meta-Cyano vs. Ortho-Cyano Isomer Identity by HPLC and NMR

The meta-cyano substitution on the phenyl ring of the target compound (CAS 865268-80-0) is distinguishable from the ortho-cyano isomer (CAS 867158-48-3) by reversed-phase HPLC retention time and characteristic ¹H-NMR aromatic splitting patterns. Vendor QC for the target compound specifies 98% purity with HPLC, NMR, and LC-MS documentation provided, while the ortho-cyano isomer (CAS 867158-48-3) is supplied under a separate catalog entry with independent analytical certification . The 3-cyanophenyl group produces a meta-substituted coupling pattern (¹H-NMR: expected doublet-of-doublets for H-4 and H-6, triplet for H-5) versus the ortho-substituted pattern of the 2-cyano isomer, enabling unambiguous identity confirmation in procurement workflows .

Positional isomerism Quality control Chromatographic resolution

C-5 Substitution Status and Synthetic Accessibility

The target compound bears an unsubstituted hydrogen at the 1,3,4-thiadiazole C-5 position, enabling electrophilic substitution, metalation, or halogenation at this site for further chemical elaboration. In contrast, N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CAS 511282-22-7) contains a methyl group at C-5, which sterically and electronically blocks this position and adds +14 Da to the molecular weight (C₁₂H₁₀N₄OS₂, MW 290.36 vs. C₁₁H₈N₄OS₂, MW 276.34 for the target) . The unsubstituted C-5 position in the target compound preserves a hydrogen-bond donor site that is absent in the 5-methyl analog, a feature relevant for target engagement in enzyme inhibition contexts documented across 1,3,4-thiadiazole series [1].

Synthetic accessibility Structure–activity relationship Scaffold diversification

Vendor-Guaranteed Purity and Multi-Method QC Benchmark

The target compound is offered at a vendor-certified purity of 98% with accompanying QC documentation including HPLC, NMR, and LC-MS data . This multi-method characterization exceeds the typical single-method certification (e.g., HPLC-only) provided for many competitor building blocks, offering procurement scientists a higher confidence level in compound identity and homogeneity. The compound is shipped at room temperature within the continental US and stored at 2–8°C in sealed, dry conditions, with sourcing available from multiple independent vendors (MolDB Cat. M196465, Chemscene Cat. CS-0294264, Leyan Cat. 1364934), providing supply redundancy .

Analytical quality control Procurement specification Reproducibility

Class-Level Pharmacological Precedent for the Scaffold

Although direct quantitative biological data for 2-((1,3,4-thiadiazol-2-yl)thio)-N-(3-cyanophenyl)acetamide is not available in the peer-reviewed literature, structurally related 1,3,4-thiadiazole–acetamide derivatives have demonstrated: (i) antiproliferative activity against MCF-7 breast cancer cells with IC₅₀ values ranging from 2.87 µM to 17.30 µM in series-level evaluations [1][2]; (ii) human carbonic anhydrase I and II inhibition at low micromolar concentrations [3]; and (iii) EGFR inhibitory activity with IC₅₀ values as low as 0.024 ± 0.002 µM for optimized analogs [4]. The meta-cyanophenyl substitution pattern in the target compound places the electron-withdrawing nitrile at a position that, in analogous series, has been associated with favorable modulation of antiproliferative potency compared to ortho- or para-substituted congeners [1].

Anticancer Carbonic anhydrase inhibition Scaffold validation

Storage and Shipping Stability Specifications

The target compound carries an explicit vendor-specified storage condition of 2–8°C in sealed, dry containers, reflecting awareness of potential hydrolytic or oxidative degradation pathways associated with the thioether linkage and acetamide moiety . This specification contrasts with the ortho-cyano isomer (CAS 867158-48-3), for which at least one vendor lists long-term storage as 'cool, dry place' without a specified temperature range, suggesting potentially different stability profiles between the positional isomers . The defined cold-storage requirement for the target compound provides a quantitative handling parameter that can be directly incorporated into laboratory SOPs for inventory management and stability monitoring.

Compound stability Supply chain Storage specification

Meta-Cyano Electronic Effects and Hammett Constants

The electron-withdrawing cyano group exerts position-dependent electronic effects quantifiable by Hammett substituent constants: σₘ (meta-CN) = +0.56, σₚ (para-CN) = +0.66, and σₒ (ortho-CN) is complicated by proximity and steric effects but is generally considered to have a stronger inductive component [1]. The meta-cyano substituent in the target compound provides a balance of resonance withdrawal (weaker than para) with reduced steric encumbrance relative to ortho, which can produce distinct reactivity at the acetamide NH and thioether sulfur in nucleophilic or metal-coordination contexts. This electronic differentiation is measurable by ¹³C-NMR chemical shift of the nitrile carbon (expected ~118 ppm for meta-CN vs. ~115–117 ppm for ortho-CN in analogous systems) and by the IR stretching frequency of the C≡N bond [2].

Physical organic chemistry Electronic effects Structure–property relationships

Recommended Research and Procurement Applications


Cyanophenyl Positional Isomer SAR Exploration

This compound is best deployed as part of a systematic positional isomer scan (ortho-, meta-, para-cyano) in a 1,3,4-thiadiazole–thioacetamide scaffold, where the meta isomer fills a specific electronic and steric niche (Hammett σₘ = +0.56) distinct from ortho and para congeners [1]. Procurement of the 98%-pure, analytically certified material (HPLC, NMR, LC-MS) ensures that observed biological readouts are attributable to the meta-cyano substitution rather than isomeric contamination .

Downstream Derivatization for Library Synthesis

The unsubstituted hydrogen at the thiadiazole C-5 position distinguishes this compound from 5-methyl-blocked analogs (e.g., CAS 511282-22-7) and enables electrophilic halogenation, metalation, or cross-coupling at this site [1]. This makes the compound suitable as a starting point for diversity-oriented synthesis of 5-substituted 1,3,4-thiadiazole–acetamide libraries, with the 98% purity and multi-method QC providing a reliable baseline for subsequent reaction optimization .

Enzyme Inhibition Screening Against Cancer Targets

Given the class-level precedent for 1,3,4-thiadiazole–acetamides as carbonic anhydrase I/II inhibitors and EGFR inhibitors (with series IC₅₀ values reaching sub-micromolar potency for optimized analogs), this compound is a rational inclusion in screening decks targeting these enzyme families [1]. Users should note that direct IC₅₀ data for this specific compound is not publicly available, and primary screening data must be generated de novo. The defined 2–8°C storage specification supports compound integrity during screening campaigns .

Isomer-Specific Reference Standard for Method Development

The distinct ¹H-NMR meta-substitution pattern and reversed-phase HPLC retention of the 3-cyanophenyl isomer make this compound suitable as an isomer-specific reference standard for method development and impurity profiling in synthetic workflows involving cyanophenyl-thiadiazole intermediates [1].

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